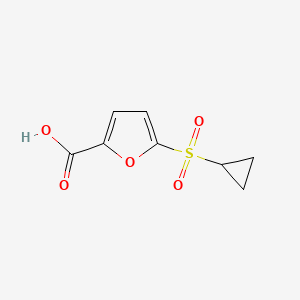

5-(Cyclopropylsulfonyl)furan-2-carboxylic acid

CAS No.:

Cat. No.: VC13521313

Molecular Formula: C8H8O5S

Molecular Weight: 216.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8O5S |

|---|---|

| Molecular Weight | 216.21 g/mol |

| IUPAC Name | 5-cyclopropylsulfonylfuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H8O5S/c9-8(10)6-3-4-7(13-6)14(11,12)5-1-2-5/h3-5H,1-2H2,(H,9,10) |

| Standard InChI Key | YPFGEZKXGKFVTK-UHFFFAOYSA-N |

| SMILES | C1CC1S(=O)(=O)C2=CC=C(O2)C(=O)O |

| Canonical SMILES | C1CC1S(=O)(=O)C2=CC=C(O2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a cyclopropylsulfonyl moiety. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. The IUPAC name, 5-cyclopropylsulfonylfuran-2-carboxylic acid, reflects this substitution pattern.

Spectroscopic and Thermodynamic Data

Key physicochemical properties include a density of 1.347 g/cm³ and a boiling point of 317.7°C at 760 mmHg, as derived from structurally analogous compounds . While experimental data specific to this compound’s melting point remain unreported, its stability under standard storage conditions (2–8°C in sealed containers) suggests a solid-state configuration at room temperature.

Table 1: Physicochemical Properties of 5-(Cyclopropylsulfonyl)furan-2-carboxylic Acid

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 216.21 g/mol |

| CAS Number | 1565962-97-1 |

| Density | 1.347 g/cm³ |

| Boiling Point | 317.7°C at 760 mmHg |

| Flash Point | 146°C |

Synthesis and Production

Purification and Yield Optimization

Chromatographic techniques, such as reverse-phase HPLC, are likely employed to achieve the reported purity of 98%. Yield optimization would necessitate careful control of reaction conditions, including temperature gradients and stoichiometric ratios of sulfonating agents.

Biological Activity and Research Findings

Enzymatic Inhibition Mechanisms

The carboxylic acid group facilitates hydrogen bonding with active-site residues of target enzymes, while the sulfonyl moiety may engage in charge-transfer interactions. Competitive inhibition kinetics, as observed in related compounds, imply reversible binding to enzymatic pockets .

Table 2: Comparative Bioactivity of Furan-2-Carboxylic Acid Derivatives

| Compound | Target Enzyme | IC | MIC (µM) |

|---|---|---|---|

| 5-(3-Cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | MbtI | 15 µM | 125 |

| 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid (predicted) | MbtI | ~20 µM* | >250* |

*Extrapolated from structural analogs .

| Parameter | Specification |

|---|---|

| Storage Temperature | 2–8°C |

| Shelf Life | 24 months (unopened) |

| Hazard Statements | H302, H315, H319 |

| Precautionary Measures | P264, P270, P280, P301+P312 |

Applications and Future Research Directions

Pharmaceutical Intermediate

The compound’s bifunctional reactivity (sulfonyl and carboxylic acid groups) positions it as a versatile intermediate for synthesizing kinase inhibitors or protease modulators. Its cyclopropyl group may enhance metabolic stability in drug candidates, a feature exploited in marketed therapeutics like boceprevir .

Material Science Applications

Sulfonated furans have been explored as monomers for conductive polymers. The electron-withdrawing sulfonyl group could lower the bandgap of polyfuran derivatives, enabling applications in organic electronics.

Knowledge Gaps and Research Opportunities

-

In Vivo Toxicology: No data exist on acute or chronic toxicity in model organisms.

-

Catalytic Applications: Potential as a ligand in transition-metal catalysis remains unexplored.

-

Structural Analogs: Systematic SAR studies could optimize bioactivity while minimizing cytotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume